1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl-
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Overview
Description
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide is a fluorinated sulfonamide compound with the molecular formula C8H8F11NO3S and a molecular weight of 407.202 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide typically involves the reaction of a fluorinated alkyl sulfonyl chloride with an amine derivative. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Hydrolysis: In the presence of strong acids or bases, the compound can hydrolyze to produce sulfonic acids and amines
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as halides and alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules, enhancing their stability and bioavailability.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The fluorinated groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The sulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide can be compared with other fluorinated sulfonamides, such as:
N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-1-pentanesulfonamide: Similar in structure but with an ethyl group instead of a methyl group, affecting its reactivity and binding properties.
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl-1-pentanesulfonamide: Another closely related compound with slight variations in its molecular structure, influencing its chemical and biological behavior.
The uniqueness of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide lies in its specific combination of fluorinated groups and sulfonamide functionality, providing a balance of stability, reactivity, and biological activity.
Properties
CAS No. |
68555-74-8 |
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Molecular Formula |
C8H8F11NO3S C5F11SO2N(CH3)CH2CH2OH |
Molecular Weight |
407.20 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide |
InChI |
InChI=1S/C8H8F11NO3S/c1-20(2-3-21)24(22,23)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h21H,2-3H2,1H3 |
InChI Key |
BRBCKWCOTRPYGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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